molecular formula C17H31NO B12472723 N-(1-octylcyclohexyl)prop-2-enamide

N-(1-octylcyclohexyl)prop-2-enamide

Cat. No.: B12472723
M. Wt: 265.4 g/mol
InChI Key: KOQPFVARPMYRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-octylcyclohexyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with an alkene This compound is notable for its unique structure, which includes a cyclohexyl ring substituted with an octyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-octylcyclohexyl)prop-2-enamide can be achieved through several methods. One common approach involves the direct condensation of 1-octylcyclohexylamine with prop-2-enoyl chloride under basic conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another method involves the use of electrophilic activation of amides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-octylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Substituted amides, alcohols, thiols

Scientific Research Applications

N-(1-octylcyclohexyl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-octylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of target molecules, facilitating its binding and activity .

Comparison with Similar Compounds

N-(1-octylcyclohexyl)prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H31NO

Molecular Weight

265.4 g/mol

IUPAC Name

N-(1-octylcyclohexyl)prop-2-enamide

InChI

InChI=1S/C17H31NO/c1-3-5-6-7-8-10-13-17(18-16(19)4-2)14-11-9-12-15-17/h4H,2-3,5-15H2,1H3,(H,18,19)

InChI Key

KOQPFVARPMYRNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CCCCC1)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.